4-(5,6-dimethyl-1H-benzimidazol-2-yl)aniline
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Overview
Description
4-(5,6-dimethyl-1H-benzimidazol-2-yl)aniline is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as DMBA and has a molecular weight of 240.33 g/mol. In
Mechanism Of Action
DMBA has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. DMBA achieves this by activating the caspase cascade, which is a series of biochemical reactions that ultimately lead to cell death. DMBA has also been shown to inhibit the activity of topoisomerase II, which is an enzyme that plays a critical role in DNA replication and repair. By inhibiting topoisomerase II, DMBA can prevent cancer cells from proliferating.
Biochemical And Physiological Effects
DMBA has been shown to have a low toxicity profile and is generally well-tolerated in animal models. However, DMBA can cause DNA damage, which can lead to mutations and potentially cancerous growth. DMBA has also been shown to have a mild inhibitory effect on the activity of cytochrome P450 enzymes, which are responsible for metabolizing various drugs and toxins in the body.
Advantages And Limitations For Lab Experiments
DMBA is a versatile compound that can be used in various lab experiments due to its synthetic accessibility and low toxicity profile. However, DMBA can be difficult to handle due to its low solubility in water and organic solvents. Additionally, DMBA can be sensitive to light and air, which can lead to degradation.
Future Directions
There are several future directions for DMBA research. One potential avenue is the development of novel DMBA derivatives with improved anticancer activity and selectivity. Another potential direction is the investigation of DMBA's potential applications in other fields, such as material science and organic synthesis. Additionally, further research is needed to fully understand the mechanism of action of DMBA and its potential side effects.
Synthesis Methods
DMBA can be synthesized through a multistep process starting from 2-nitrotoluene. The first step involves the reduction of 2-nitrotoluene to 2-amino-5,6-dimethylbenzimidazole, which is then further reacted with aniline to form DMBA. This process can be optimized to yield high purity DMBA.
Scientific Research Applications
DMBA has been widely studied for its potential applications in various fields, including material science, organic synthesis, and medicinal chemistry. In material science, DMBA has been used as a building block for the synthesis of various organic materials, such as polymers and liquid crystals. In organic synthesis, DMBA has been used as a reagent for the synthesis of various compounds, such as heterocycles and azo compounds. In medicinal chemistry, DMBA has shown promise as a potential anticancer agent and has been studied extensively for its mechanism of action.
properties
IUPAC Name |
4-(5,6-dimethyl-1H-benzimidazol-2-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3/c1-9-7-13-14(8-10(9)2)18-15(17-13)11-3-5-12(16)6-4-11/h3-8H,16H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFCIVOLORKWIBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)C3=CC=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5,6-dimethyl-1H-benzimidazol-2-yl)aniline |
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